molecular formula C16H27ClSi B8533669 [4-(3-Chloro-2-methylpropyl)phenyl](triethyl)silane CAS No. 89193-67-9

[4-(3-Chloro-2-methylpropyl)phenyl](triethyl)silane

Cat. No.: B8533669
CAS No.: 89193-67-9
M. Wt: 282.9 g/mol
InChI Key: MGMZPWKOPOMKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-Chloro-2-methylpropyl)phenyl](triethyl)silane is a useful research compound. Its molecular formula is C16H27ClSi and its molecular weight is 282.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89193-67-9

Molecular Formula

C16H27ClSi

Molecular Weight

282.9 g/mol

IUPAC Name

[4-(3-chloro-2-methylpropyl)phenyl]-triethylsilane

InChI

InChI=1S/C16H27ClSi/c1-5-18(6-2,7-3)16-10-8-15(9-11-16)12-14(4)13-17/h8-11,14H,5-7,12-13H2,1-4H3

InChI Key

MGMZPWKOPOMKRJ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC=C(C=C1)CC(C)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 24.7 parts of 2-methyl-3-(4-bromophenyl)-propyl chloride in 20 parts of tetrahydrofuran (THF) were added dropwise to 2.4 parts of magnesium in 25 parts of THF. The reaction was maintained at from 50° to 52° C., and the mixture was then refluxed for a further 30 minutes. 16.5 parts of triethylchlorosilane were added dropwise at room temperature and the mixture was then refluxed again for 6 hours, cooled and filtered. The solution was concentrated and the residue was distilled to give, at a boiling point of 115°-120° C./0.01 mm Hg, 20.3 parts of 2-methyl-3-(4-triethylsilylphenyl)-propyl chloride of n24 1.5080.
[Compound]
Name
24.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.